molecular formula C11H9ClN2O B1204703 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole CAS No. 947-95-5

5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

Cat. No.: B1204703
CAS No.: 947-95-5
M. Wt: 220.65 g/mol
InChI Key: DKZPJLZXLKAMDO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZPJLZXLKAMDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346527
Record name 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
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Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947-95-5
Record name 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
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URL https://commonchemistry.cas.org/detail?cas_rn=947-95-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
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Preparation Methods

Reaction Conditions and Procedure

The Vilsmeier-Haack reaction is the most widely employed method for synthesizing 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. The procedure involves the following steps:

  • Formation of the Vilsmeier Reagent : Phosphoryl chloride (POCl₃, 0.35 mol) is added dropwise to ice-cold dimethylformamide (DMF, 0.16 mol) to generate the active formylating agent.

  • Substrate Addition : 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.05 mol) is introduced into the reaction mixture.

  • Reaction Execution : The mixture is heated under reflux for 1 hour, facilitating simultaneous formylation at the 4-position and chlorination at the 5-position.

  • Workup : The cooled mixture is poured into ice-water, precipitating the crude product.

  • Purification : The solid is filtered, washed, dried, and recrystallized from ethanol to yield pale-yellow crystals (75% yield, m.p. 168–169°C).

Table 1: Standard Reaction Conditions and Outcomes

ParameterValueSource
POCl₃:DMF:Substrate Ratio7:3.2:1 (molar)
Reaction TemperatureReflux (~100–110°C)
Reaction Time1 hour
Yield After Recrystallization75%
Melting Point168–169°C

Mechanistic Insights

The Vilsmeier-Haack mechanism involves two critical steps:

  • Vilsmeier Reagent Formation : POCl₃ reacts with DMF to generate the chloroiminium intermediate [Cl(CH3)2N+=CHCl][Cl−(CH₃)₂N+=CH−Cl], which acts as the electrophilic formylating agent.

  • Electrophilic Attack : The pyrazolone’s enolic oxygen at C4 attacks the chloroiminium species, leading to formylation. Concurrently, chlorination at C5 occurs via nucleophilic substitution, likely due to the leaving group propensity of the hydroxyl moiety under acidic conditions.

The dual functionality of the Vilsmeier system (formylation and chlorination) eliminates the need for separate steps, enhancing synthetic efficiency.

Optimization and Variations

Several parameters influence the reaction’s efficiency:

  • Temperature Control : Maintaining ice-cold conditions during reagent mixing prevents exothermic side reactions.

  • Solvent-Free Conditions : The reaction proceeds without additional solvents, simplifying purification.

  • Scalability : The protocol is scalable, with consistent yields reported at multigram scales.

Challenges and Solutions :

  • Moisture Sensitivity : POCl₃ and DMF are hygroscopic; rigorous anhydrous conditions are essential.

  • By-Product Formation : Overheating may degrade the product. Strict adherence to reflux time (1 hour) minimizes decomposition.

Characterization and Analytical Data

Physical and Spectroscopic Properties

Table 2: Physicochemical Properties of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

PropertyValueSource
Molecular FormulaC₁₁H₉ClN₂O
Molecular Weight220.65 g/mol
CAS Number947-95-5
Crystal SystemMonoclinic
Space GroupP2₁/c
Density1.468 g/cm³

Key Spectroscopic Features :

  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).

  • ¹H NMR : Aldehydic proton at δ 9.8–10.0 ppm; aromatic protons between δ 7.2–7.6 ppm.

Applications in Subsequent Reactions

The aldehyde group at C4 enables diverse derivatizations:

  • Knoevenagel Condensation : Reacts with ethyl cyanoacetate at 0°C to form α-cyano acrylates, intermediates for anticonvulsant agents.

  • Cyclocondensation : Forms fused pyrazolo-heterocycles with hydrazines or amines .

Chemical Reactions Analysis

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₁H₉ClN₂O
  • Molecular Weight : Approximately 220.66 g/mol
  • Appearance : White to light yellow solid

Structure

The compound features a pyrazole ring with a chloro and a methyl group at specific positions, contributing to its reactivity and biological properties. The crystal structure has been elucidated using X-ray diffraction, revealing significant intermolecular interactions that influence its physical properties .

Pharmaceutical Applications

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is primarily utilized as an intermediate in drug synthesis. Notably, it has been investigated for its potential antitumor effects, with derivatives showing promise in inhibiting cancer cell proliferation. The compound's derivatives have also been evaluated for analgesic and anti-inflammatory properties using models such as the tail-flick assay and carrageenan-induced paw edema .

Table 1: Biological Activities of Pyrazole Derivatives

Derivative Biological Activity Study Reference
Compound AAntitumor
Compound BAnalgesic
Compound CAnti-inflammatory

Agricultural Applications

In addition to its pharmaceutical uses, this compound has potential applications in agriculture as a herbicide or insecticide. Pyrazole derivatives have shown efficacy in controlling various pests and weeds, making them valuable in crop protection strategies .

Synthesis of New Derivatives

The versatility of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde allows for the synthesis of numerous derivatives through various chemical reactions, including:

  • Vilsmeier-Haack reaction
  • Knoevenagel condensation

These reactions enable the development of compounds with enhanced biological activities or altered pharmacological profiles .

Table 2: Synthesis Pathways

Reaction Type Starting Material Product
Vilsmeier-Haack Reaction3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Knoevenagel Condensation5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, EthylcyanoacetateEthyl-2-cyano-3-(5-chloro-3-methyl-1-phenylylpyrazole)propionate

Case Study 1: Antitumor Activity

A study reported on the synthesis of several pyrazole derivatives from 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, focusing on their antitumor activity against various cancer cell lines. The results indicated that some derivatives exhibited significant inhibition of cell proliferation, suggesting potential for further development as anticancer agents .

Case Study 2: Analgesic and Anti-inflammatory Effects

Research conducted on the analgesic and anti-inflammatory effects of pyrazole derivatives derived from this compound demonstrated promising results in animal models. The study utilized established protocols to assess pain relief and inflammation reduction, highlighting the therapeutic potential of these derivatives .

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. For example, pyrazole derivatives can inhibit specific enzymes or receptors, leading to their biological effects. The exact mechanism depends on the specific derivative and its target. For instance, some pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • Molecular Formula : C₁₁H₉ClN₂O
  • Molecular Weight : 220.659 g/mol .
  • Physical Properties : Melting point ranges from 136–137 °C to 140–141 °C ; boiling point estimated at 319–345 °C .

Synthesis: The compound is synthesized via Vilsmeier-Haack formylation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one using DMF and POCl₃, yielding ~85% . It serves as a precursor for Knoevenagel condensations to generate hybrids with indanones, triazoles, and other heterocycles .

Structural Features :

  • Contains two aromatic rings and two rotatable bonds .
  • Non-H atoms (except the phenyl group) are nearly coplanar (RMS deviation: 0.058 Å), influencing molecular packing .

Comparison with Structurally Similar Compounds

Chlorophenyl Derivatives

5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 77509-93-4)

  • Similarity : 0.96 .
  • Key Difference : Additional Cl on the phenyl ring.
  • Impact : Increased steric bulk and electron-withdrawing effects may enhance stability and alter biological target interactions.

5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 77509-92-3) Similarity: 0.95 .

Alkyl-Substituted Derivatives

5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 1046784-61-5)

  • Similarity : 0.95 .
  • Key Difference : Ethyl group replaces methyl at position 3.
  • Impact : Increased lipophilicity may improve membrane permeability but reduce water solubility (~112–128 mg/L for parent) .

5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde (CAS 176387-54-5)

  • Molecular Weight : 248.71 g/mol .
  • Key Difference : Propyl group enhances hydrophobicity, likely reducing solubility and altering pharmacokinetics.

Trifluoromethyl Derivatives

5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde Formula: C₇H₄ClF₃N₂O . Key Difference: CF₃ group at position 3.

3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS 1001020-14-9)

  • Similarity : 0.70 .
  • Key Difference : Absence of chloro and phenyl groups reduces aromatic interactions, limiting applications in corrosion inhibition .

Substituted Phenyl Derivatives

5-Chloro-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 957354-73-3)

  • Molecular Formula : C₁₂H₁₁ClN₂O₂ .
  • Key Difference : Methoxy group at para-position.
  • Impact : Electron-donating methoxy group increases solubility and may modify hydrogen-bonding patterns in crystal structures .

5-Chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 956046-50-7)

  • Key Difference : Two methyl groups on the phenyl ring.
  • Impact : Steric hindrance could reduce packing efficiency and alter biological activity .

Physicochemical Properties

Property Parent Compound 5-Chloro-1-(4-Cl-Ph) Derivative 3-Ethyl Derivative 4-MeO-Ph Derivative
Molecular Weight (g/mol) 220.66 255.10 234.68 250.69
Water Solubility (mg/L) 112–128 ~50–80 (estimated) ~30–60 (estimated) ~150–200 (estimated)
Boiling Point (°C) 319–345 330–360 (estimated) 340–370 (estimated) 325–350 (estimated)

Biological Activity

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a significant compound within the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry, supported by case studies and research findings.

Overview of the Compound

Chemical Structure and Properties
The molecular formula of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is C₁₁H₉ClN₂O, with a molecular weight of approximately 220.66 g/mol. It appears as a white to light yellow solid and is characterized by its pyrazole structure, which includes a chloro and a methyl group at specific positions on the ring.

Synthesis

The synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves several steps, including:

  • Cyclocondensation Reaction : The initial step involves the cyclocondensation of ethyl acetoacetate with phenyl hydrazine to form a pyrazolone derivative.
  • Chloroformylation : The Vilsmeier-Haack reaction is employed to introduce the formyl group, yielding the target compound .

The compound can be synthesized under various conditions, achieving yields between 67% and 93%, depending on the method used (e.g., ultrasonic synthesis) .

Biological Activities

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde exhibits a wide spectrum of biological activities:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit various bacterial strains, likely through disruption of cellular processes in pathogens .

Anticancer Properties

The compound has demonstrated notable anticancer activity against several cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
    These studies suggest that derivatives based on this structure can inhibit cancer cell proliferation effectively .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has shown anti-inflammatory effects. It can modulate inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases .

The biological activities of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde are attributed to its interactions with various biological macromolecules:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in key metabolic pathways, thereby influencing cellular function.
  • Cell Signaling Modulation : It affects cell signaling pathways that regulate gene expression and cellular responses to stimuli .

Study on Anticancer Activity

In vitro studies have shown that compounds derived from 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit significant antiproliferative effects against multiple cancer types. For instance, derivatives were tested against lung and colorectal cancer cells, demonstrating effective inhibition of cell growth .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a strong inhibitory effect, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations .

Q & A

Q. What is the most reliable synthetic route for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde?

The compound is synthesized via the Vilsmeier-Haack reaction using 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as the starting material. The reaction involves formylation with POCl₃ and DMF under controlled conditions, yielding the aldehyde group at the 4-position of the pyrazole ring. This method is widely validated in literature for reproducibility and scalability .

Q. How is the structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. The crystal structure (monoclinic, space group P21/c) reveals planarity between the aldehyde group and pyrazole ring (dihedral angle: ~72.8°) and intermolecular C–H···O interactions stabilizing the lattice . Complementary techniques include elemental analysis, IR (C=O stretch at ~1680 cm⁻¹), and ¹H/¹³C NMR (aldehyde proton at δ ~10.2 ppm) .

Q. What are common downstream reactions involving this aldehyde?

The aldehyde undergoes Knoevenagel condensation with active methylene compounds (e.g., ethyl cyanoacetate) to form α,β-unsaturated derivatives. This reaction proceeds at 0°C in ethanol with catalytic piperidine, yielding products like ethyl-2-cyano-3-(pyrazol-4-yl)propionate, useful in medicinal chemistry .

Q. What safety precautions are required during handling?

The compound is an irritant (Xi hazard code). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in a dry, cool place away from oxidizers .

Advanced Research Questions

Q. How does the electronic environment of the pyrazole ring influence nucleophilic substitution at the 5-chloro position?

The electron-withdrawing aldehyde group at position 4 activates the 5-chloro substituent for SNAr (nucleophilic aromatic substitution) . For example, phenols react with the chloro group in DMSO under basic conditions (K₂CO₃, reflux) to form aryloxy derivatives. The reaction efficiency depends on the phenol’s nucleophilicity and steric effects .

Q. What methodologies are used to evaluate the anticonvulsant activity of derivatives synthesized from this compound?

Derivatives like hydrazide Schiff bases are tested in vivo using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models. Dose-response curves and ED₅₀ values are calculated, with comparisons to standard drugs (e.g., phenobarbital). Structure-activity relationships (SAR) focus on substituent effects at the hydrazide moiety .

Q. How can computational methods aid in optimizing synthetic routes or bioactivity?

DFT calculations predict reaction pathways (e.g., transition states in Knoevenagel condensations) and regioselectivity. Molecular docking studies (e.g., with GABA receptors) rationalize anticonvulsant activity by analyzing binding affinities and hydrogen-bond interactions .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

The compound’s planar aldehyde-pyrazole system promotes π-π stacking, but polymorphism can occur. Slow evaporation from ethanol at 4°C yields high-quality single crystals. Crystal packing analysis (via Mercury software) identifies stabilizing interactions like C–H···O and van der Waals forces .

Q. How do substituents on the phenyl ring affect reactivity in cross-coupling reactions?

Electron-donating groups (e.g., -OMe) on the phenyl ring enhance stability during Suzuki-Miyaura couplings by reducing electron-deficient pyrazole ring deactivation. Conversely, electron-withdrawing groups (e.g., -NO₂) require higher catalyst loadings (Pd(PPh₃)₄, 10 mol%) and prolonged reaction times .

Q. What analytical techniques are used to detect synthetic byproducts or degradation products?

HPLC-MS (C18 column, acetonitrile/water gradient) identifies impurities like unreacted starting material or oxidation byproducts (e.g., carboxylic acid derivatives). Stability studies under accelerated conditions (40°C/75% RH) monitor degradation over 28 days per ICH guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Chloro-4-formyl-3-methyl-1-phenylpyrazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.